carbamoyl}-L-proline CAS No. 84793-58-8](/img/structure/B14408095.png)
1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline is a chemical compound with the molecular formula C₂₁H₃₀N₂O₅ It is a group of stereoisomers and is known for its complex structure, which includes an ethoxycarbonyl group, a phenylbutyl group, and an L-proline moiety
Méthodes De Préparation
The synthesis of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves several steps, typically starting with the preparation of the ethoxycarbonyl and phenylbutyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions. The process often requires the use of catalysts and protective groups to ensure the desired stereochemistry and yield .
Industrial production methods may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can also be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or phenylbutyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the reaction type and conditions, but they often include modified versions of the original compound with different functional groups .
Applications De Recherche Scientifique
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the modifications made to the compound’s structure .
Comparaison Avec Des Composés Similaires
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline can be compared with other similar compounds, such as:
1-{2-(Methoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: The presence of a methyl group instead of an ethyl group can affect the compound’s biological activity and interactions.
The uniqueness of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline lies in its specific combination of functional groups and stereochemistry, which can be tailored for various applications in research and industry .
Propriétés
Numéro CAS |
84793-58-8 |
|---|---|
Formule moléculaire |
C21H30N2O5 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(2S)-1-[(2-ethoxycarbonyl-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O5/c1-3-22(21(27)23-14-8-11-18(23)19(24)25)15-17(20(26)28-4-2)13-12-16-9-6-5-7-10-16/h5-7,9-10,17-18H,3-4,8,11-15H2,1-2H3,(H,24,25)/t17?,18-/m0/s1 |
Clé InChI |
MTRGZEPBSPRGFI-ZVAWYAOSSA-N |
SMILES isomérique |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
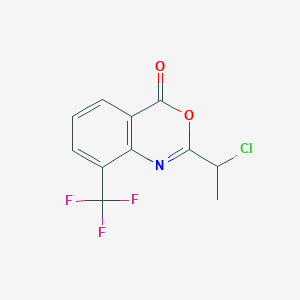


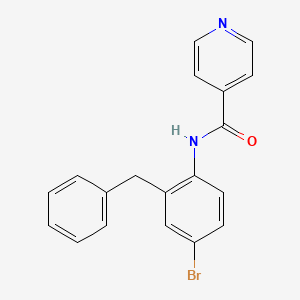


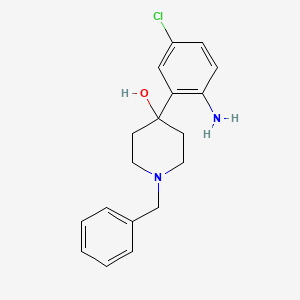
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
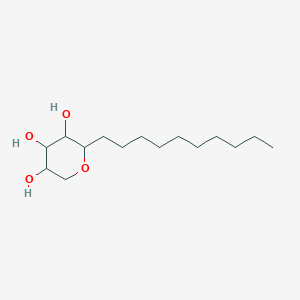
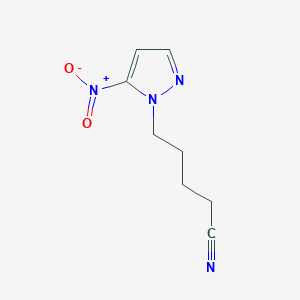
![5-Acetyl-3-methylbicyclo[2.2.2]oct-2-en-1-yl acetate](/img/structure/B14408068.png)
